molecular formula C14H12Cl2O3 B5708934 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one

6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one

Cat. No. B5708934
M. Wt: 299.1 g/mol
InChI Key: XACMDJLCXYLWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one, also known as Clotrimazole, is a synthetic antifungal drug that is widely used in the medical field. It was first synthesized in 1969 and has since been used to treat various fungal infections. Clotrimazole is a member of the imidazole family of compounds and is known for its broad-spectrum antifungal activity.

Mechanism of Action

6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of the fungal cell membrane and ultimately results in the death of the fungal cell. 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one also inhibits the activity of certain enzymes involved in the synthesis of nucleic acids, which further contributes to its antifungal activity.
Biochemical and Physiological Effects:
6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one has been found to have minimal toxicity and is generally well-tolerated by patients. However, some side effects, such as skin irritation and burning, may occur. 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one is metabolized in the liver and excreted primarily in the urine. It has a half-life of approximately 2 hours.

Advantages and Limitations for Lab Experiments

6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one is widely used in laboratory experiments to study the mechanisms of fungal growth and development. Its broad-spectrum activity and low toxicity make it a valuable tool in the study of fungal infections. However, its effectiveness may vary depending on the specific fungal species being studied, and its use may be limited by the development of drug resistance.

Future Directions

Future research on 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one may focus on the development of new formulations and delivery methods to enhance its efficacy and reduce its side effects. Additionally, further studies may be conducted to explore its potential use in the treatment of other types of infections, such as bacterial and viral infections. The development of new analogs of 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one may also be explored to improve its potency and selectivity.

Synthesis Methods

6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one can be synthesized through a series of chemical reactions. The synthesis begins with the reaction of 4,7-dichloroquinoline with ethyl acetoacetate in the presence of sodium ethoxide to form 4-ethyl-7-chloroquinoline-2-carboxylic acid ethyl ester. This intermediate is then reacted with phosgene to form the corresponding acid chloride, which is then reacted with 2-chloroallyl alcohol in the presence of a base to form the desired compound, 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one.

Scientific Research Applications

6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal species. It has been used to treat various fungal infections, including vaginal yeast infections, ringworm, athlete's foot, and jock itch. In addition to its antifungal activity, 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one has also been found to have antibacterial and antiviral properties.

properties

IUPAC Name

6-chloro-7-(2-chloroprop-2-enoxy)-4-ethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O3/c1-3-9-4-14(17)19-12-6-13(18-7-8(2)15)11(16)5-10(9)12/h4-6H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACMDJLCXYLWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-[(2-chloroprop-2-en-1-yl)oxy]-4-ethyl-2H-chromen-2-one

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